molecular formula C9H8N2O B1176950 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 145130-50-3

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B1176950
CAS No.: 145130-50-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H10N2O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Edaravone, which is a well-known free radical scavenger and neuroprotective agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction of ethyl acetoacetate with phenylhydrazine. This reaction typically occurs under basic conditions, leading to the formation of the desired pyrazolone . Another method involves the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with p-hydroxybenzaldehyde in an alcoholic sodium hydroxide medium .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these methods ensures the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include cyclopropyldiazonium, which is generated by the basic decomposition of N-cyclopropyl-N-nitrosourea . Other reagents include butyl nitrite for nitrosation reactions .

Major Products Formed

The major products formed from these reactions include cyclopropylhydrazone and other substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one involves its role as a free radical scavenger. It works by scavenging reactive oxygen species, which are implicated in neurological disorders such as ALS and cerebral ischemia . The compound’s antioxidant properties help protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one include:

  • Norphenazone
  • 2-Pyrazolin-5-one, 3-methyl-1-phenyl-
  • 1-Phenyl-3-methylpyrazolone
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • Methylphenylpyrazolone .

Uniqueness

What sets this compound apart from these similar compounds is its specific application as Edaravone, a neuroprotective agent with proven efficacy in treating ALS and acute ischemic stroke . Its unique mechanism of action as a free radical scavenger makes it particularly valuable in medical applications.

Properties

IUPAC Name

3-phenyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRSFHYBIRFJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964094
Record name 5-Phenyl-4H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4860-93-9
Record name 3-Phenyl-2-pyrazolin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4860-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenyl-5-pyrazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004860939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Phenyl-4H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-5-pyrazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.